molecular formula C9H9NO3 B155861 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone CAS No. 1823-76-3

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone

Cat. No. B155861
CAS RN: 1823-76-3
M. Wt: 179.17 g/mol
InChI Key: LANIGOHQUOHJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone, also known as HMPA, is a chemical compound that has been widely used in scientific research for its unique properties. HMPA is a polar aprotic solvent that has been used in a variety of applications, including as a reaction medium in organic synthesis, as a co-solvent in chromatography, and as a stabilizer for reactive intermediates.

Scientific Research Applications

Synthesis and Heterocyclization

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone has been utilized in the synthesis of various heterocyclic compounds. A study by Moskvina, Shilin, and Khilya (2015) demonstrated its use in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the formation of isoflavones and various heterocycles like isoxazole, pyrazoles, and aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).

Crystal Structure Analysis

The compound has been studied for its crystal structure, offering insights into molecular configurations and interactions. Kesternich et al. (2010) investigated the dihedral angles and intramolecular interactions of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a related compound, providing valuable information for structural chemistry (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).

Antimicrobial Activity

A variety of 1-(2-hydroxy-4-methoxyphenyl)ethanone derivatives were synthesized and screened for their antimicrobial properties. The study by Nagamani et al. (2018) highlights the potential of these derivatives in antimicrobial applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Oxidation Reactions and Catalysis

The role of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone in oxidation reactions has been explored. Orlińska and Romanowska (2011) studied its oxidation catalyzed by N-hydroxyphthalimide, revealing its potential in organic synthesis and catalysis (Orlińska & Romanowska, 2011).

Platelet Aggregation Inhibition

A study by Akamanchi et al. (1999) focused on the synthesis of paeonol and its analogs, including 1-(2-hydroxy-4-methoxyphenyl)ethanone, and evaluated their potential as inhibitors of platelet aggregation. This research indicates its possible therapeutic applications (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

properties

IUPAC Name

2-hydroxyimino-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANIGOHQUOHJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423265
Record name 2-hydroxyimino-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone

CAS RN

1823-76-3
Record name 2-hydroxyimino-1-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone
Reactant of Route 4
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Hydroxyimino-1-(4-methoxyphenyl)ethanone

Citations

For This Compound
2
Citations
T Tuylu Kucukkilinc, K Safari Yanghagh… - Medicinal Chemistry …, 2017 - Springer
A series of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives 3a–f, 8a–d and their regioisomer 8e were synthesized. Neuroprotective activity of compounds was assessed against H 2 O …
Number of citations: 18 link.springer.com
M Valipour, I Davaji, N Abedi, M Rajabi… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Synthesis and Biological Assessment of 2-Hydroxyiminoethanones as Anti-Inflammatory and β-Amyloid Aggregation Inhibitors - PMC Back to Top Skip to main content NIH NLM Logo …
Number of citations: 1 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.